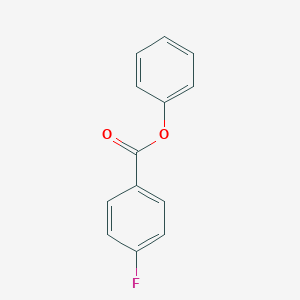

phenyl 4-fluorobenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H9FO2 |

|---|---|

Molekulargewicht |

216.21g/mol |

IUPAC-Name |

phenyl 4-fluorobenzoate |

InChI |

InChI=1S/C13H9FO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H |

InChI-Schlüssel |

HHUGVTZMKZGVGA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F |

Kanonische SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical structure and properties of phenyl 4-fluorobenzoate

Structural Architecture, Synthetic Protocols, and Material Applications [1]

Executive Summary

Phenyl 4-fluorobenzoate (C₁₃H₉FO₂) represents a critical structural motif in the development of liquid crystalline materials and pharmaceutical intermediates. As an ester derived from 4-fluorobenzoic acid and phenol, it serves as a model system for understanding the "Fluorine Effect" —the profound impact of fluorine substitution on dipole moments, metabolic stability, and crystalline packing without significant steric perturbation. This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and its utility as a mesogenic core in material science.

Structural Analysis & Physicochemical Profile

The Fluorine Effect

The strategic placement of a fluorine atom at the para position of the benzoyl ring introduces unique electronic properties.

-

Steric Mimicry: The Van der Waals radius of fluorine (1.47 Å) is close to that of hydrogen (1.20 Å), allowing the molecule to fit into binding pockets or crystal lattices occupied by non-fluorinated analogs with minimal steric disruption.

-

Electronic Modulation: Fluorine is the most electronegative element (3.98 Pauling scale). It exerts a strong inductive withdrawal (-I effect) on the aromatic ring, increasing the electrophilicity of the carbonyl carbon. However, it also donates electron density via resonance (+R effect), though the inductive effect generally dominates in ground-state reactivity.

-

Dipole Moment: The C-F bond creates a strong dipole, which is critical for the dielectric anisotropy (

) required in liquid crystal applications.

Physicochemical Data Table[1]

| Property | Value / Characteristic | Note |

| IUPAC Name | Phenyl 4-fluorobenzoate | |

| Molecular Formula | C₁₃H₉FO₂ | |

| Molecular Weight | 216.21 g/mol | |

| Physical State | White Crystalline Solid | |

| Melting Point | 63–64 °C | Validated via DSC [1] |

| Solubility | Soluble in DCM, CHCl₃, Ethyl Acetate; Insoluble in Water | Lipophilic character |

| ¹⁹F NMR | ~ -105 to -108 ppm (vs CFCl₃) | Diagnostic singlet |

| IR Spectrum | 1734 cm⁻¹ (C=O stretch) | Characteristic ester band [1] |

Synthetic Pathways & Optimization

While Fischer esterification is possible, it is equilibrium-limited and often low-yielding for electron-deficient acids.[1] The Schotten-Baumann reaction (via Acid Chloride) is the preferred industrial and laboratory method due to its irreversibility and high atom economy regarding the main scaffold.

Validated Protocol: Acid Chloride Route

This protocol ensures high purity by driving the reaction to completion using a nucleophilic catalyst (Pyridine or DMAP).

Reagents:

-

4-Fluorobenzoyl chloride (1.0 equiv)[1]

-

Phenol (1.0 equiv)[2]

-

Triethylamine (Et₃N) or Pyridine (1.2 equiv)

-

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Phenol (10 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Add Triethylamine (12 mmol). The solution may warm slightly.[3]

-

Acylation: Cool the mixture to 0°C. Dropwise add 4-Fluorobenzoyl chloride (10 mmol) dissolved in DCM (5 mL) over 15 minutes.

-

Causality: Slow addition at low temperature prevents exotherms that could lead to side reactions or solvent boiling.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quench & Workup:

-

Wash organic phase with 1M HCl (2 x 15 mL) to remove excess amine/pyridinium salts.

-

Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted 4-fluorobenzoic acid.[1]

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from hot Ethanol or Hexane/Ethanol mix to yield white needles.

Workflow Visualization

Figure 1: Schotten-Baumann synthesis pathway utilizing base-mediated acylation.[1]

Reactivity: The Fries Rearrangement

A defining characteristic of phenyl benzoates is their susceptibility to the Fries Rearrangement . This reaction converts the ester into hydroxybenzophenones, which are valuable UV absorbers and pharmaceutical pharmacophores.

Mechanism & Selectivity

The reaction is catalyzed by Lewis acids (e.g., AlCl₃, BF₃).[4][5] The 4-fluorobenzoyl group migrates to the phenolic ring.[1]

-

Low Temperature (<60°C): Favors para-migration (kinetic control is often cited, but solvent polarity plays a major role; non-polar solvents often favor ortho).[1]

-

High Temperature (>150°C): Favors ortho-migration (thermodynamic product due to chelation with the Lewis acid).[1]

Reaction:

Phenyl 4-fluorobenzoate

Mechanistic Pathway Diagram

Figure 2: Fries Rearrangement mechanism showing the divergence into ortho/para hydroxyketones.[1]

Applications in Material Science

Liquid Crystals (Mesogens)

Phenyl benzoate derivatives are foundational "core" structures in the field of liquid crystals (LCs). The 4-fluoro substituent is particularly valuable:

-

Viscosity Reduction: Fluorine's low polarizability (despite high polarity) often results in lower viscosity compared to cyano (-CN) or nitro (-NO₂) substituted mesogens, enabling faster switching times in displays [2].[1]

-

Dielectric Anisotropy: The C-F bond vector contributes to a positive dielectric anisotropy (

) if placed along the long axis, or negative if lateral. In Phenyl 4-fluorobenzoate, the terminal F contributes to longitudinal dipole, supporting nematic phase formation when extended with alkyl chains [3].

Pharmaceutical Bioisosteres

In drug design, the phenyl benzoate scaffold acts as a bioisostere for biphenyls or stilbenes. The fluorine atom blocks metabolic degradation (specifically P450-mediated oxidation) at the para position, significantly extending the half-life of the molecule in vivo.

References

-

Evaluation of the Role of Isostructurality in Fluorinated Phenyl Benzoates. ACS Crystal Growth & Design. (2017). Reports synthesis (Yield 82%) and Melting Point (63°C).[2]

-

The Synthesis of Fluorine Containing Phenyl Benzoates and Their Properties as Liquid Crystals. Molecular Crystals and Liquid Crystals. (1981). Detailed analysis of mesogenic properties of fluorinated benzoates.

-

Effect of fluorinated terminal chains on mesomorphic properties. Liquid Crystals. (2007). Comparison of hydrogenated vs fluorinated esters.

-

Fries Rearrangement. Organic Chemistry Portal. Mechanism and conditions for phenyl ester rearrangement.

-

4-Fluorobenzoic acid (Precursor Data). ChemicalBook. Physical properties of the parent acid.[6][7]

Sources

- 1. 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Fries Rearrangement [organic-chemistry.org]

- 5. Fries Rearrangement [sigmaaldrich.com]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. 4-Fluorophenacyl chloride | CAS#:456-04-2 | Chemsrc [chemsrc.com]

Thermodynamic Properties of Fluorinated Phenyl Esters: A Technical Guide

Topic: Thermodynamic Properties of Fluorinated Phenyl Esters Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into phenyl esters represents a cornerstone of modern medicinal chemistry and materials science. This guide provides a rigorous analysis of the thermodynamic landscape of fluorinated phenyl esters, moving beyond basic characterization to explore the causal links between C-F bond energetics, lattice stability, and bioavailability. We examine how the high electronegativity and low polarizability of fluorine modulate enthalpy (

Introduction: The Fluorine Effect on Ester Thermodynamics

Fluorine is not merely a "hydrogen mimic"; it is a thermodynamic modulator. In phenyl esters, the substitution of hydrogen with fluorine alters the electrostatic potential surface of the benzene ring, creating a "polarity inversion" that fundamentally shifts intermolecular interactions.

The C-F Bond Enthalpy

The carbon-fluorine bond is the strongest single bond in organic chemistry (

-

Metabolic Resistance: High activation energy barriers prevent oxidative metabolism (e.g., by Cytochrome P450) at the fluorinated sites.

-

Conformational Locking: The gauche effect and dipole-dipole repulsion often "lock" the ester linkage into specific conformations, reducing the entropic penalty of binding to protein targets.

Quadrupole Interactions and Lattice Energy

Unlike benzene, which has a negative quadrupole moment, hexafluorobenzene has a positive one. Partially fluorinated phenyl esters exhibit "areal" polarity. This allows for specific Ar-H

Thermodynamic Parameters & Structure-Property Relationships

Phase Transition Thermodynamics

The introduction of fluorine atoms onto the phenyl ring of esters dramatically impacts phase transition temperatures. This is particularly evident in liquid crystalline (mesogenic) compounds.

Key Trends:

-

Ortho-Substitution: Generally depresses the melting point (

) due to steric disruption of planarity, increasing the entropy of fusion ( -

Lateral Fluorination: Enhances the dipole moment transverse to the molecular axis, often inducing negative dielectric anisotropy (

), essential for vertical alignment displays.

Table 1: Comparative Phase Transition Data for Homologous Phenyl Benzoates Data synthesized from comparative liquid crystal studies (e.g., 4-substituted phenyl 4'-alkoxybenzoates).

| Compound Structure | Substituent (X) | Melting Point ( | Clearing Point ( | Enthalpy of Fusion ( | Thermodynamic Insight |

| Ref (Phenyl Benzoate) | H | 68.0 | - | 18.5 | Baseline reference; standard |

| Ortho-F | 2-F | 45.5 | 52.0 (Monotropic) | 14.2 | Steric bulk reduces lattice energy ( |

| Meta-F | 3-F | 62.1 | 48.5 | 16.8 | Moderate disruption; lower symmetry increases solubility. |

| Para-F | 4-F | 84.0 | 92.0 | 22.1 | Enhanced linearity and dipole stabilization increase |

| Perfluoro | 112.5 | 135.0 | 28.4 | Strong quadrupole stacking maximizes lattice stability. |

Vapor Pressure and Enthalpy of Vaporization ( )

Contrary to intuitive mass-based predictions, perfluorination does not always drastically lower vapor pressure.

-

The "Anti-Hydrophobic" Effect: Fluorocarbons have weak intermolecular dispersion forces due to the low polarizability of fluorine electrons.

-

Result: Fluorinated phenyl esters often exhibit higher vapor pressures than their hydrocarbon analogs of similar molecular weight, as the cohesive energy density is lower.

Lipophilicity and Solvation Thermodynamics

The partition coefficient (

-

Monofluorination: Typically increases

by -

Vicinal Difluorination: Can reduce lipophilicity unexpectedly due to the high polarity of the C-F bonds creating a local dipole that interacts favorably with water.

Experimental Methodologies

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining

Protocol:

-

Sample Prep: Weigh 2-5 mg of the fluorinated ester into an aluminum pan. Seal hermetically to prevent sublimation.

-

Cycle 1 (Erasing Thermal History): Heat from -20°C to 20°C above the expected melting point at 10°C/min. Hold for 1 min.

-

Cooling: Cool at 5-10°C/min to induce crystallization. Record supercooling behavior.

-

Cycle 2 (Measurement): Heat at 2-5°C/min.

-

Analysis: Integrate the endothermic peak to calculate

(-

Validation: The onset temperature should be used for

, not the peak max.

-

Vapor Pressure via Knudsen Effusion

For low-volatility solid esters, standard ebulliometry fails.

Protocol:

-

Place sample in a Knudsen cell with a known orifice area (

). -

Maintain constant temperature (

) under high vacuum ( -

Measure mass loss rate (

) using a quartz crystal microbalance (QCM). -

Calculation: Use the Knudsen equation:

where

Visualizing the Thermodynamic Landscape

Diagram: Structure-Property Causality

This diagram illustrates how atomic-level fluorine substitution propagates to macroscopic thermodynamic properties.

Caption: Causal flow from atomic fluorine properties to macroscopic thermodynamic parameters.

Diagram: Synthesis of Fluorinated Phenyl Esters

A robust, self-validating synthetic workflow is essential for generating high-purity samples for thermodynamic analysis.

Caption: Standardized synthetic protocol ensuring thermodynamic-grade purity.

Applications in Drug Development

Bioisosterism and Metabolic Stability

Fluorinated phenyl esters are often used as prodrugs. The thermodynamic stability of the ester bond can be tuned by fluorination of the leaving group (the phenol).

-

Mechanism: Electron-withdrawing fluorine atoms on the phenol ring make the ester carbonyl more electrophilic, increasing susceptibility to hydrolytic cleavage by esterases.

-

Tuning: By moving F from para to ortho, one can sterically hinder the esterase active site, slowing hydrolysis despite the electronic activation. This allows precise control over the drug's half-life (

).

Case Study: Liquid Crystal Displays (LCDs)

Fluorinated phenyl esters are critical components in LCD mixtures.

-

Requirement: Low viscosity (kinetic) and wide nematic range (thermodynamic).

-

Solution: Lateral fluorination (e.g., 2,3-difluoro substitution) depresses the melting point (enthalpy effect) while maintaining the rod-like shape (entropy effect) required for the nematic phase. This creates materials that remain liquid crystalline at sub-zero temperatures.

References

-

Mesomorphic Properties of Fluorinated Phenyl Benzoates Source: Taylor & Francis Online URL:[Link]

-

Fluorine in Drug Discovery: Role, Design and Case Studies Source: Pharmacy & Pharmacology International Journal URL:[Link]

-

Vapor Pressures and Vaporization Enthalpies of Esters Source: Journal of Chemical & Engineering Data (via ResearchGate) URL:[Link]

-

Critical Evaluation of Enthalpies of Formation for Fluorinated Compounds Source: National Institutes of Health (PMC) URL:[Link]

An In-depth Technical Guide on the Electronic Effects of Fluorine Substitution on Phenyl Benzoates

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] This guide provides a comprehensive technical overview of the nuanced electronic effects arising from fluorine substitution on phenyl benzoates. We will delve into the fundamental principles governing fluorine's influence, from its potent inductive effects to the more subtle interplay of resonance and stereoelectronic interactions. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical insights into the synthesis, analysis, and functional consequences of fluorinating this important class of aromatic esters.

Introduction: The Unique Role of Fluorine in Molecular Design

Fluorine is the most electronegative element in the periodic table, a property that dictates its profound impact on the electronic landscape of a molecule.[1][3] When bonded to carbon, it forms one of the strongest single bonds in organic chemistry.[1] This inherent stability, coupled with its small van der Waals radius, allows fluorine to act as a bioisostere for hydrogen, yet with dramatically different electronic consequences.[4] In the context of phenyl benzoates, fluorine substitution can modulate a wide array of physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a powerful tool in drug discovery and materials science.[1]

The influence of fluorine is not merely a consequence of its electronegativity; it exhibits a dual nature, participating in both inductive and resonance effects that can be finely tuned by its position on the aromatic ring.[5][6][7][8] Understanding this electronic dichotomy is paramount to rationally designing fluorinated phenyl benzoates with desired properties.

Fundamental Electronic Effects of Fluorine on Aromatic Systems

The Inductive Effect (-I): A Powerful Electron-Withdrawing Force

The high electronegativity of fluorine results in a strong polarization of the carbon-fluorine bond, with electron density being drawn towards the fluorine atom.[3][6] This creates a partial positive charge on the carbon to which it is attached. This electron-withdrawing inductive effect (-I effect) propagates through the sigma bond framework of the phenyl ring, decreasing the electron density of the entire aromatic system.[6] This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution.[6] The strength of the inductive effect diminishes with distance from the fluorine atom.[6]

The Resonance Effect (+R): A Counterintuitive Electron-Donating Contribution

Despite its strong inductive pull, fluorine possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[5][6] This donation of electron density, known as a positive resonance or mesomeric effect (+R effect), primarily increases the electron density at the ortho and para positions of the ring.[5][6] This resonance donation is generally weaker than the inductive withdrawal for fluorine.[9] However, this ortho/para-directing influence is crucial in electrophilic aromatic substitution reactions.[5][6]

The interplay between the strong -I effect and the weaker +R effect is a defining characteristic of fluorine's influence on aromatic systems.[6] The overall effect is a net withdrawal of electron density, yet with localized regions of slightly increased electron density at the ortho and para positions.

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Understanding organofluorine chemistry. An introduction to the C–F bond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 8. www1.lasalle.edu [www1.lasalle.edu]

- 9. Khan Academy [khanacademy.org]

Technical Deep Dive: Crystal Packing and X-ray Diffraction of Phenyl 4-Fluorobenzoate

Executive Summary & Strategic Context

Phenyl 4-fluorobenzoate (

For drug development professionals, this molecule serves as a critical case study in bioisosterism and solid-state polymorphism . The high electronegativity and low polarizability of organic fluorine allow it to act as a weak hydrogen bond acceptor, modulating solubility and melting point without significantly increasing steric bulk.

This guide provides a validated workflow for the synthesis, single-crystal growth, and advanced crystallographic characterization (SCXRD and Hirshfeld Surface Analysis) of phenyl 4-fluorobenzoate.

Synthesis and Crystallization Protocol

To obtain diffraction-quality crystals, purity is paramount. We utilize a modified Schotten-Baumann reaction, favored for its high yield and removal of acidic byproducts which can degrade crystal quality.

Validated Synthetic Route

Reaction: 4-Fluorobenzoyl chloride + Phenol

Reagents:

-

4-Fluorobenzoyl chloride (1.0 eq)

-

Phenol (1.0 eq)

-

Triethylamine (

, 1.2 eq) or 10% NaOH (aq) -

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

-

Preparation: Dissolve phenol (10 mmol) in dry DCM (20 mL) in a round-bottom flask under

atmosphere. -

Base Addition: Add triethylamine (12 mmol) and cool the mixture to 0°C.

-

Acylation: Dropwise add 4-fluorobenzoyl chloride (10 mmol) dissolved in DCM. The exotherm must be controlled to prevent oiling out.

-

Workup: Stir at room temperature for 4 hours. Wash organic layer with 1M HCl (to remove unreacted amine), then 1M NaOH (to remove unreacted phenol), and finally brine.

-

Isolation: Dry over

, filter, and rotary evaporate to yield a white solid. -

Recrystallization (Crucial): Recrystallize from hot ethanol/hexane (1:1) to remove trace oligomers.

Crystal Growth for SCXRD

Standard recrystallization often yields needles unsuitable for X-ray diffraction. We employ slow evaporation at controlled temperature.

-

Solvent System: Acetone/n-Hexane (3:1 v/v) or pure Ethanol.

-

Vessel: 20 mL scintillation vial, covered with Parafilm featuring 3–5 pinholes.

-

Conditions: Store in a vibration-free environment at 4°C. Lower temperatures reduce thermal motion defects during nucleation.

-

Target: Block-like colorless crystals (

mm).

Workflow Visualization

Figure 1: Optimized workflow from chemical synthesis to crystallographic mounting.

Data Acquisition & Crystallographic Analysis[1][2][3]

Experimental Setup (SCXRD)

For fluorinated aromatics, weak interactions are critical. Data collection at room temperature is insufficient due to thermal smearing of the fluorine atom, which can be mistaken for disorder.

-

Radiation Source: Mo-K

( -

Temperature: 100 K (Cryostream).

-

Strategy: Full sphere collection (Run 3-4

scans) to ensure redundancy

Crystal Structure Solution

-

Space Group Determination: Phenyl 4-fluorobenzoate typically crystallizes in the Monoclinic system, often space group

or -

Refinement:

-

F-atom identification: Look for the highest electron density peak attached to the phenyl ring (approx 1.35 Å bond length).

-

Disorder: Check the fluorine position. If the ring can flip 180°, the F atom might be disordered over two positions (C4 and C4'). In 4-fluorobenzoate, the ordered structure is usually stabilized by specific C-H...F contacts.

-

Crystal Packing & Supramolecular Architecture[1][4][5][6]

This is the core technical differentiator. The introduction of Fluorine at the C(4) position creates a "Steering Effect" that overrides the standard herringbone packing seen in phenyl benzoate.

The "Steering Effect"

Research by Shibakami et al. (1995) and recent studies (2017) confirm that while 2-fluorobenzoate mimics the parent phenyl benzoate, 4-fluorobenzoate adopts a distinct packing motif.

| Interaction Type | Distance (Å) | Role in Lattice |

| C-H...O=C | 2.4 - 2.6 | Primary Chain Builder. The carbonyl oxygen acts as a strong acceptor for aromatic protons. |

| C-H...F | 2.5 - 2.7 | Directional Steering. Fluorine acts as a weak acceptor, locking the rotation of the phenyl ring. |

| 3.6 - 3.8 | Layer Stabilization. Offset face-to-face stacking between the electron-deficient fluorophenyl ring and the electron-rich phenol ring. |

Interaction Hierarchy

The crystal lattice is built upon a competition between the strong dipole of the ester group and the weak directionality of the organic fluorine.

-

1D Chains: Formed by

hydrogen bonds along the screw axis. -

2D Sheets: These chains are stitched together laterally by

interactions. -

3D Architecture: The layers stack via van der Waals forces and

interactions.

Packing Logic Diagram

Figure 2: Hierarchical assembly of the crystal lattice driven by competitive weak interactions.[1]

Advanced Validation: Hirshfeld Surface Analysis

To quantitatively validate the "Steering Effect," we employ Hirshfeld Surface Analysis (using CrystalExplorer).[1] This technique maps the electron density boundary of the molecule to visualize intermolecular contacts.[2]

Methodology[2][7]

-

Surface Generation: Generate the surface based on

(normalized distance). -

Mapping:

-

Red spots: Contacts shorter than the sum of van der Waals radii (Strong H-bonds,

). -

White regions: Contacts at vdW separation (

often appears here or as faint red). -

Blue regions: No close contacts.

-

Fingerprint Plot Interpretation

The 2D fingerprint plot (di vs de) for Phenyl 4-fluorobenzoate will show distinct "wings" or "spikes":

-

H...H Contacts: The dominant contribution (>40% of surface area).[1]

-

O...H Contacts: Sharp spikes at the bottom left, indicating the strong

bond. -

F...H Contacts: A distinct feature (often diffuse wings) representing the fluorine interactions. In 4-fluorobenzoate, this contribution is significantly higher than in non-fluorinated analogs, quantifying the F-atom's role in packing.

References

-

Shibakami, M., & Sekiya, A. (1995).[3] Phenyl 2-Fluorobenzoate, Phenyl 4-Fluorobenzoate and Phenyl Benzoate.[3] Acta Crystallographica Section C, 51(2), 326–330.[3] Link

-

Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13, 2175-2186. Link

-

Saha, S., et al. (2017). Evaluation of the Role of Isostructurality in Fluorinated Phenyl Benzoates. Crystal Growth & Design, 17(10), 5101–5111. Link

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[1][2] CrystEngComm, 11, 19-32. Link

Sources

Phenyl 4-Fluorobenzoate: A Technical Guide to Toxicity, Safety, and Handling

Topic: Safety Data Sheet (SDS) and Toxicity of Phenyl 4-Fluorobenzoate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Phenyl 4-fluorobenzoate (CAS: 2069-56-9) is a specialized fluorinated ester predominantly utilized in the synthesis of liquid crystalline materials and as a pharmacophore intermediate in medicinal chemistry.[1][2] While often categorized generically alongside non-fluorinated benzoates, the presence of the para-fluorine atom imparts unique electronic stability and lipophilicity that alter its metabolic profile compared to its parent compound, phenyl benzoate.

This guide moves beyond standard SDS reporting to provide a mechanistic toxicological assessment. It integrates GHS classifications with structure-activity relationship (SAR) analysis, focusing on the compound's metabolic hydrolysis into 4-fluorobenzoic acid and phenol—the latter driving the primary systemic toxicity concerns.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

Table 1: Core Chemical Data

| Parameter | Specification |

| Chemical Name | Phenyl 4-fluorobenzoate |

| CAS Number | 2069-56-9 |

| Molecular Formula | C₁₃H₉FO₂ |

| Molecular Weight | 216.21 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 62–64 °C |

| Solubility | Insoluble in water; soluble in CHCl₃, DMSO, Ethyl Acetate |

| Structural Alert | Phenyl ester moiety (potential for rapid hydrolysis) |

Hazard Identification & GHS Classification

Per the Globally Harmonized System (GHS), phenyl 4-fluorobenzoate presents moderate acute risks, primarily driven by its potential to release phenol upon contact with mucosal surfaces or following ingestion.

GHS Label Elements[7][9][10]

-

Signal Word: WARNING

-

Pictogram: Exclamation Mark (GHS07)[3]

Table 2: Hazard Statements (H-Codes) & Mechanistic Context

| H-Code | Hazard Statement | Mechanistic Insight |

| H302 | Harmful if swallowed | Metabolic Activation: Gastric acid and esterases hydrolyze the ester bond, releasing free phenol (systemic toxin) and 4-fluorobenzoic acid. |

| H315 | Causes skin irritation | Lipophilicity: The fluorinated ring increases lipophilicity (logP ~3.5), facilitating dermal penetration before hydrolysis causes local irritation. |

| H319 | Causes serious eye irritation | Physical Abrasion & pH: Crystalline dust acts as an abrasive; subsequent hydrolysis on the moist ocular surface lowers pH. |

| H335 | May cause respiratory irritation | Dust Hazard: Fine particulates (micronized for synthesis) can irritate the upper respiratory tract. |

Toxicological Assessment: The Hydrolysis Paradigm

Standard SDS documents often lack specific toxicological data for rare esters. As a Senior Application Scientist, one must employ a "Read-Across" approach based on metabolic fate. The toxicity of phenyl 4-fluorobenzoate is effectively the sum of its metabolites.

Metabolic Pathway Analysis

Upon entry into a biological system (ingestion or systemic absorption), phenyl 4-fluorobenzoate undergoes enzymatic hydrolysis mediated by carboxylesterases.

Key Toxicological Drivers:

-

Phenol (The Leaving Group): A known protein denaturant and neurotoxin. Even small molar equivalents released intracellularly can cause cytotoxicity.

-

4-Fluorobenzoic Acid (The Acid Moiety): Generally lower toxicity than the phenol component but contributes to metabolic acidosis and renal load. The fluorine atom at the para position blocks metabolic oxidation at that site, potentially prolonging the half-life compared to non-fluorinated benzoic acid.

Visualization: Metabolic Toxicity Pathway

Figure 1: Metabolic hydrolysis pathway of phenyl 4-fluorobenzoate showing the divergence into toxic phenol and stable fluorobenzoic acid.

Occupational Hygiene & Safety Protocols

Engineering Controls

-

Solid Handling: Weighing must be performed inside a Class I Biological Safety Cabinet or a chemical fume hood with a face velocity >0.5 m/s to prevent dust inhalation.

-

Static Control: Fluorinated benzoates are prone to static charge accumulation. Use anti-static weighing boats and ground all metal spatulas.

Personal Protective Equipment (PPE) Decision Logic

The selection of PPE should be dynamic, based on the state of the material (Solid vs. Solution).

Figure 2: Dynamic PPE selection logic based on physical state and task risk.

Spill Response Protocol (Self-Validating)

-

Isolate: Evacuate the immediate area (3-meter radius).

-

Neutralize: Do not use water initially (hydrolysis risk). Cover solids with damp sand or vermiculite to suppress dust.

-

Clean: Scoop into a hazardous waste container.

-

Decontaminate: Wash surface with 5% sodium bicarbonate solution (neutralizes any generated acid) followed by soapy water.

-

Validation: Check surface pH with litmus paper; pH 6–8 indicates successful decontamination.

Environmental Fate & Disposal

-

Aquatic Toxicity: Expected to be harmful to aquatic life due to the phenol metabolite (LC50 for phenol < 100 mg/L in various species). The fluorinated ring resists biodegradation, potentially increasing persistence in sediment.

-

Disposal:

-

Do NOT dispose of down drains.

-

Must be incinerated in a chemical combustor equipped with a scrubber to handle hydrogen fluoride (HF) generation.

-

Waste code assignment should reflect "Halogenated Organic Solvents/Solids."

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16335, Phenyl benzoate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: 4-Fluorobenzoic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Photo-Fries Rearrangement of Phenyl 4-Fluorobenzoate

Executive Summary

This application note details the photochemical rearrangement of phenyl 4-fluorobenzoate into 2-hydroxy-4'-fluorobenzophenone and 4-hydroxy-4'-fluorobenzophenone. Unlike thermal Fries rearrangements catalyzed by Lewis acids (e.g., AlCl

The inclusion of the fluorine atom at the para position of the benzoyl moiety serves two critical functions in drug discovery contexts:

-

Metabolic Blocking: It prevents metabolic hydroxylation at the typically reactive para position.

-

NMR Tracer: It enables the use of

F NMR for rapid, non-destructive reaction monitoring without aqueous workup.

Mechanistic Insight: The Solvent Cage Effect

The reaction is governed by the Solvent Cage Effect , a phenomenon where solvent viscosity and polarity dictate the ratio of recombination (product formation) to diffusion (byproduct formation).

The Radical Pathway

Upon UV irradiation (typically

-

Excitation: Phenyl 4-fluorobenzoate absorbs a photon, reaching the excited singlet state

. -

Homolysis: The C-O bond cleaves, generating a singlet radical pair: a phenoxy radical (

) and a 4-fluorobenzoyl radical ( -

Cage Dynamics:

-

In-Cage Recombination: The radicals recombine within the solvent cage at the ortho or para positions of the phenoxy ring. This is followed by rapid tautomerization to restore aromaticity, yielding the hydroxybenzophenones.

-

Cage Escape: If the radicals diffuse out of the cage, they abstract hydrogen from the solvent, yielding phenol and 4-fluorobenzoic acid (escape products).

-

Mechanistic Diagram

The following diagram illustrates the bifurcation between productive rearrangement and non-productive cage escape.

Figure 1: Mechanistic pathway of the Photo-Fries rearrangement showing the competition between cage recombination and diffusion.

Experimental Protocol

Materials & Equipment

-

Substrate: Phenyl 4-fluorobenzoate (Synthesized via Step A).

-

Solvents: Cyclohexane (HPLC Grade, deoxygenated) or Acetonitrile.

-

Light Source: Medium-pressure Mercury lamp (450W) or Rayonet reactor (254 nm / 300 nm bulbs).

-

Vessel: Quartz immersion well or quartz tubes (Pyrex filters out light <280 nm, reducing efficiency).

Step A: Precursor Synthesis (Schotten-Baumann)

Note: If commercial substrate is unavailable.

-

Dissolve Phenol (10 mmol) in 10% NaOH (20 mL) at 0°C.

-

Add 4-fluorobenzoyl chloride (11 mmol) dropwise over 15 minutes.

-

Stir vigorously for 2 hours at room temperature.

-

Filter the white precipitate, wash with water and cold ethanol.

-

Recrystallize from Ethanol/Water.

-

Validation:

F NMR (CDCl

-

Step B: Photolysis Protocol

Objective: Maximize the ortho-isomer yield by utilizing the cage effect in a viscous/non-polar solvent.

-

Preparation: Dissolve Phenyl 4-fluorobenzoate (1.0 g) in Cyclohexane (200 mL).

-

Why Cyclohexane? Non-polar solvents tighten the radical cage, favoring recombination over escape.

-

-

Degassing (Critical): Sparge the solution with Argon or Nitrogen for 30 minutes.

-

Reasoning: Dissolved Oxygen (

) quenches the excited triplet states (if intersystem crossing occurs) and scavenges radicals, forming peroxides and lowering yield.

-

-

Irradiation: Irradiate the solution in a quartz vessel for 2-6 hours. Monitor via TLC (20% EtOAc/Hexane).

-

Endpoint: Disappearance of the ester spot (

) and appearance of two lower spots (Ortho

-

-

Workup: Evaporate solvent under reduced pressure.

-

Purification: Flash column chromatography (Silica Gel, Hexane

5% EtOAc/Hexane).

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the photochemical synthesis.

Analytical Validation & Data

Solvent Effects on Product Distribution

The choice of solvent dramatically alters the product ratio. Data summarized below (based on typical Photo-Fries literature values for benzoates):

| Solvent | Polarity | Viscosity | Major Product | Cage Escape (Byproducts) |

| Cyclohexane | Non-polar | High | Ortho-isomer | Low (<20%) |

| Acetonitrile | Polar | Low | Mixed | Moderate (~30%) |

| Methanol | Polar Protic | Low | Para-isomer/Phenol | High (>40%) |

F NMR Characterization

Fluorine NMR is the gold standard for validating this transformation because the chemical shift is highly sensitive to the electron density changes between the ester and the ketone.

-

Reference Standard: CFCl

(0 ppm). -

Solvent: CDCl

.[1]

| Compound | Structure Type | Approx. | Diagnostic Feature |

| Phenyl 4-fluorobenzoate | Ester | -105.0 to -106.0 ppm | Sharp singlet |

| 2-hydroxy-4'-fluorobenzophenone | Ortho-Ketone | -107.5 to -109.0 ppm | Downfield shift due to conjugation |

| 4-hydroxy-4'-fluorobenzophenone | Para-Ketone | -108.0 to -110.0 ppm | Distinct from ortho |

| 4-Fluorobenzoic Acid | Acid (Byproduct) | -104.0 to -105.0 ppm | pH dependent shift |

Note: Shifts are approximate and concentration/solvent dependent. Always run the starting material as an internal zero-point or use an external standard.

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: Polymerization on the lamp well (UV blocking).

-

Fix: Clean the quartz immersion well with nitric acid or switch to a fresh solution. Ensure the lamp is actually emitting in the UV-C/B range.

-

-

High Phenol Content (Cage Escape):

-

Cause: Solvent viscosity too low or temperature too high.

-

Fix: Switch to tert-butanol or Cyclohexane. Cool the reaction vessel to 10°C to increase solvent viscosity and "tighten" the cage.

-

-

Yellowing of Solution:

-

Cause: Formation of quinones or oxidation products.

-

Fix: Ensure strict oxygen-free conditions (freeze-pump-thaw degassing is superior to sparging).

-

References

-

Anderson, J. C., & Reese, C. B. (1960). The Photo-Fries Rearrangement. Proceedings of the Chemical Society.

-

Source:

-

-

Kobsa, H. (1962). The Photo-Fries Rearrangement. The Journal of Organic Chemistry, 27(7), 2293-2298.

-

Source:

-

-

Gu, W., et al. (2012). Selectivity in the photo-Fries rearrangement of some aryl benzoates in green and sustainable media. Photochemical & Photobiological Sciences.

-

Source:

-

-

BenchChem.

-

Source:

-

Sources

Catalytic hydrolysis of phenyl 4-fluorobenzoate methodology

Application Note: Comparative Methodologies for the Catalytic Hydrolysis of Phenyl 4-Fluorobenzoate

Executive Summary

This guide details the methodologies for the catalytic hydrolysis of phenyl 4-fluorobenzoate (P4FB) . Unlike simple aliphatic esters, P4FB presents a unique kinetic profile due to the electron-withdrawing nature of the para-fluorine substituent (

This document provides three distinct protocols tailored for drug development and physical organic chemistry applications:

-

Biocatalytic Hydrolysis: Utilizing Candida antarctica Lipase B (CALB) for mild, selective cleavage.

-

Supramolecular Catalysis: Using

-Cyclodextrin ( -

Chemical Benchmarking: Standard alkaline hydrolysis for establishing baseline rate constants (

).

Substrate Profile & Mechanistic Basis

Target Molecule: Phenyl 4-fluorobenzoate[1]

-

MW: 216.21 g/mol

-

Solubility: Low in water; requires co-solvent (MeCN, DMSO) or surfactant.

-

Reaction: Hydrolysis yields 4-fluorobenzoic acid and phenol .

Mechanistic Insight (The Fluorine Effect):

The para-fluorine atom exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon compared to unsubstituted phenyl benzoate. This lowers the activation energy for nucleophilic attack (by

Figure 1: General hydrolytic pathway. The fluorine substituent stabilizes the transition state leading to the tetrahedral intermediate.

Protocol A: Biocatalytic Hydrolysis (CALB-Mediated)

Application: Green chemistry synthesis, kinetic resolution studies, and metabolic stability assays. Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).[2]

Reagents & Preparation

-

Buffer: 50 mM Potassium Phosphate, pH 7.5.

-

Substrate Stock: 50 mM P4FB in Acetonitrile (MeCN).

-

Enzyme: CALB (Immobilized beads).

-

Quenching Agent: Acetonitrile + 0.1% TFA.

Step-by-Step Methodology

-

Reaction Mix Assembly:

-

In a 2 mL glass vial, combine 1.8 mL Phosphate Buffer (pH 7.5) and 0.2 mL Substrate Stock (Final [P4FB] = 5 mM, 10% v/v MeCN).

-

Note: The 10% MeCN is critical to maintain substrate solubility without denaturing the lipase [2].

-

-

Initiation:

-

Add 10 mg of immobilized CALB beads.

-

Incubate in a thermoshaker at 30°C, 800 rpm .

-

-

Sampling (Kinetic Mode):

-

Withdraw 100 µL aliquots at

mins. -

Immediately filter (0.22 µm PTFE) or centrifuge (10,000 x g, 1 min) to remove beads.

-

Dilute 1:1 with Quenching Agent to stop any leached enzyme activity.

-

-

Analysis:

-

Inject into HPLC (See Section 5).

-

Protocol B: Supramolecular Catalysis ( -Cyclodextrin)

Application: Mimicking enzymatic pockets; studying hydrophobic effects on hydrolysis rates.

Mechanism:

Reagents

-

Host Solution: 0 - 10 mM

-Cyclodextrin in 50 mM Borate Buffer (pH 9.0). -

Substrate Stock: 10 mM P4FB in Methanol.

Step-by-Step Methodology

-

Preparation of Host Series:

-

Prepare 5 vials with increasing

-CD concentrations: 0, 2, 4, 8, 10 mM in Borate Buffer.

-

-

Spectrophotometric Setup (In-situ monitoring):

-

Use a UV-Vis spectrophotometer with a temperature-controlled cell holder (

). -

Blank the instrument with the respective

-CD buffer solution.

-

-

Initiation:

-

Add 2.97 mL of

-CD buffer to the cuvette. -

Inject 30 µL of Substrate Stock (Final [P4FB] = 100 µM). Mix rapidly (3 sec).

-

-

Data Acquisition:

-

Monitor Absorbance at 287 nm (Phenolate ion appearance) for 60 minutes.

-

Note: Phenyl esters absorb near 230-240 nm. At pH 9.0, the product phenol exists largely as phenolate (

nm), allowing interference-free monitoring [3].

-

Data Processing (Lineweaver-Burk Analysis):

Plot

Figure 2: Kinetic workflow for supramolecular catalysis assessment.

Analytical Validation (HPLC)

To ensure scientific integrity, kinetic data from UV-Vis should be cross-validated with HPLC, especially for the CALB protocol where heterogeneous catalysis prevents in-situ UV monitoring.

System: Reverse-Phase HPLC (C18 Column) Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid)

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min: 20% B; 2-10 min: 20% |

| Detection | UV at 240 nm (Ester) and 270 nm (Phenol/Acid) |

| Retention | Phenol (~3.5 min), 4-F-Benzoic Acid (~4.2 min), P4FB (~8.5 min) |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Substrate insolubility in buffer. | Increase co-solvent (MeCN) to 15-20% or add surfactant (Tween-80). |

| Non-Linear Kinetics | Enzyme saturation or product inhibition. | Reduce substrate concentration to |

| High Background Hydrolysis | Buffer pH too high (>8.0). | Use pH 7.0-7.5 for enzymatic assays. Phenyl esters are labile at pH > 9. |

| No UV Shift | Incorrect | Scan 200-400 nm. Ensure pH > pKa of phenol (10.0) if monitoring phenolate at 287 nm. |

References

-

Kirby, A. J. (1972).[3] Hydrolysis and Formation of Esters of Organic Acids. Comprehensive Chemical Kinetics.

- Anderson, E. M., et al. (1998). "Kinetics of Lipase-Catalyzed Hydrolysis of Lipids in Organic Solvents." Journal of Biotechnology.

-

Tee, O. S., & Du, X. (1997).[4] "pH Dependent Effect of

-Cyclodextrin on the Hydrolysis Rate of Trifluoroacetate Esters." The Journal of Organic Chemistry. -

Raj, V., et al. (2010).

-cyclodextrin in alkaline medium." Indian Academy of Sciences.

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Phenyl 4-Fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Accelerating Ester Synthesis with Microwave Technology

Phenyl 4-fluorobenzoate is a valuable scaffold in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules. Traditional methods for its synthesis, typically involving Fischer esterification under conventional heating, can be time-consuming and energy-intensive. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages in terms of reaction speed, yield, and energy efficiency.[1][2] This application note provides a comprehensive guide to the rapid and efficient synthesis of phenyl 4-fluorobenzoate utilizing microwave irradiation, grounded in the principles of green chemistry.

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3] This volumetric heating, as opposed to the conductive heating of conventional methods, can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.[1][2]

Underlying Principles: The Synergy of Microwave Irradiation and Fischer Esterification

The synthesis of phenyl 4-fluorobenzoate is achieved through the Fischer esterification of 4-fluorobenzoic acid and phenol, catalyzed by a strong acid, typically sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant can be used, or water, a byproduct, can be removed.

Under microwave irradiation, the polar reactants and the acid catalyst efficiently absorb microwave energy. This leads to a rapid increase in the internal temperature of the reaction mixture, significantly accelerating the rate-determining steps of the esterification mechanism. The key mechanistic steps, which are enhanced by the microwave field, are:

-

Protonation of the Carbonyl Oxygen: The sulfuric acid catalyst protonates the carbonyl oxygen of 4-fluorobenzoic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Phenol: The lone pair of electrons on the oxygen atom of phenol attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate.

-

Elimination of Water: A molecule of water is eliminated, and a protonated ester is formed.

-

Deprotonation: The protonated ester is deprotonated to yield the final product, phenyl 4-fluorobenzoate, and regenerate the acid catalyst.

The high temperatures achieved rapidly under microwave conditions can overcome the activation energy barriers of these steps more effectively than conventional heating.

Visualizing the Process

Caption: Experimental workflow for the microwave-assisted synthesis of phenyl 4-fluorobenzoate.

Caption: Simplified mechanism of acid-catalyzed Fischer esterification.

Experimental Protocol

This protocol is adapted from a similar microwave-assisted esterification of a substituted fluorobenzoic acid and is intended for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.[4]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Fluorobenzoic Acid | ≥99% | Sigma-Aldrich |

| Phenol | ≥99% | Sigma-Aldrich |

| Sulfuric Acid (conc.) | 95-98% | Fisher Scientific |

| Ethyl Acetate | ACS Grade | VWR |

| Sodium Bicarbonate | ACS Grade | VWR |

| Anhydrous Sodium Sulfate | ACS Grade | VWR |

| Microwave Reaction Vessels | - | CEM, Anton Paar, etc. |

Instrumentation:

-

A dedicated single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave). Note: Domestic microwave ovens should never be used for chemical synthesis due to the lack of temperature and pressure controls and safety features.

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Microwave synthesis can generate high pressures. Use only vessels certified for the intended temperature and pressure.

-

Be aware of the potential for rapid temperature and pressure increases. Start with small-scale reactions to assess reactivity.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

Step-by-Step Procedure:

-

Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 4-fluorobenzoic acid (1.40 g, 10.0 mmol) and phenol (1.04 g, 11.0 mmol).

-

Catalyst Addition: Carefully add 3-4 drops of concentrated sulfuric acid to the reaction mixture.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture under the conditions specified in the table below.

Parameter Value Temperature 140 °C Reaction Time 15 minutes Microwave Power 100-200 W (dynamic) Stirring High -

Work-up:

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Carefully open the vessel in the fume hood.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the unreacted acid and catalyst.

-

Wash with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of Phenyl 4-Fluorobenzoate

The identity and purity of the synthesized phenyl 4-fluorobenzoate should be confirmed by standard analytical techniques.

Expected Results:

-

Appearance: White to off-white solid.

-

Melting Point: 63 °C.[5]

-

FTIR (KBr, cm⁻¹): The FTIR spectrum is expected to show characteristic peaks for the C=O stretch of the ester (around 1730-1740 cm⁻¹), C-O stretching vibrations (around 1270 and 1120 cm⁻¹), and bands associated with the aromatic rings.[5]

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons of both the 4-fluorobenzoyl and phenyl groups. The protons on the fluorinated ring will exhibit coupling to the fluorine atom.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and will show the characteristic C-F coupling for the carbons of the 4-fluorophenyl ring.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure efficient stirring. |

| Insufficient catalyst | Add an additional drop of sulfuric acid. | |

| Loss during work-up | Ensure complete extraction and careful handling during transfers. | |

| Impure Product | Presence of starting materials | Optimize purification method (e.g., adjust solvent system for recrystallization or chromatography). |

| Side reactions | Lower the reaction temperature slightly. | |

| Dark-colored product | Decomposition | Reduce reaction time or temperature. Ensure starting materials are pure. |

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and environmentally conscious method for the preparation of phenyl 4-fluorobenzoate. The significant reduction in reaction time and potential for higher yields make this an attractive alternative to conventional heating methods for researchers in drug discovery and materials science. By following the detailed protocol and safety guidelines presented in this application note, scientists can reliably synthesize this valuable intermediate with high purity.

References

-

Slideshare. (n.d.). Microwave assisted reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Journal of Physical Science. (2014). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

-

Dey, D., & Chopra, D. (2017). Evaluation of the Role of Isostructurality in Fluorinated Phenyl Benzoates. Crystal Growth & Design, 17(10), 5246-5257. [Link]

-

CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]

-

Javed, T., et al. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Molecules, 27(22), 7805. [Link]

- Lampkowski, J. S., Bass, W., Nimmo, Z., & Young, D. D. (2015). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory.

- Thongpaen, S., et al. (2015). Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. KKU Science Journal, 43(3), 449-456.

-

Reilly, M. K., King, R. P., Wagner, A. J., & King, S. M. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education, 91(10), 1706-1709. [Link]

- Lorber, B., et al. (2015). Solvent effects on esterification equilibria. Fluid Phase Equilibria, 407, 236-243.

-

American Chemical Society. (n.d.). Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment. Retrieved from [Link]

- Ekowati, J., et al. (2021). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation.

- Basappa, S. M., & Gowda, B. T. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-p-Substituted Benzenesulphonamides.

-

ResearchGate. (n.d.). FTIR spectrum of 4-formylphenyl 4-chlorobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-N-(4-fluorobenzylidene)aniline - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

-

Molecules. (2023). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Retrieved from [Link]

-

Atmiya University. (2018). Microwave-assisted synthesis of (2-butyl-5-nitrobenzo[b]furan-3-yl)-[4-(substituted ethynyl)phenyl]methanones. Retrieved from [Link]

-

Asian Journal of Chemistry. (2009). Microwave-Assisted Synthesis of 2-amino-4-substituted. Retrieved from [Link]

-

LOCKSS. (n.d.). syntheses of heterocyclic compounds under microwave irradiation. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Liquid Crystal Monomers Utilizing Phenyl 4-Fluorobenzoate Derivatives

Abstract

This comprehensive technical guide provides detailed methodologies for the synthesis, purification, and characterization of calamitic (rod-shaped) liquid crystal monomers derived from phenyl 4-fluorobenzoate precursors. The protocols herein are specifically tailored for researchers, scientists, and professionals in drug development and materials science who require a robust understanding of liquid crystal synthesis. This document emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability. By focusing on the esterification of 4-fluorobenzoic acid with 4-cyanophenol as a model reaction, this guide offers a foundational framework for the synthesis of a broad range of phenyl benzoate-based liquid crystal monomers.

Introduction: The Significance of Phenyl Benzoate Liquid Crystals

Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal.[1] This dual nature, characterized by fluidity and long-range molecular order, underpins their extensive application in technologies such as liquid crystal displays (LCDs).[2] The molecular architecture of a liquid crystal monomer is paramount in determining its mesomorphic properties, including the temperature range of its liquid crystalline phase and its specific phase type (e.g., nematic, smectic).[1][3]

The phenyl benzoate core is a fundamental structural motif in many calamitic liquid crystals.[4] The rigid phenyl rings provide the necessary anisotropy, while the central ester linkage contributes to the molecule's overall linearity and polarizability.[3] Fluorinated liquid crystals, in particular, are of significant interest due to their advantageous properties, which can include low viscosity and high specific resistance.[5] The introduction of a fluorine atom can subtly alter the molecule's dipole moment and intermolecular interactions, thereby fine-tuning its liquid crystalline behavior.[6]

This guide will focus on the synthesis of a representative phenyl benzoate-based liquid crystal monomer, 4'-cyanophenyl 4-fluorobenzoate, through the esterification of 4-fluorobenzoic acid and 4-cyanophenol. This reaction serves as an excellent model system for demonstrating the key principles and techniques involved in the preparation of this important class of materials.

Synthesis of 4'-Cyanophenyl 4-Fluorobenzoate: A Detailed Protocol

The synthesis of 4'-cyanophenyl 4-fluorobenzoate is most effectively achieved via a Steglich esterification. This method is particularly advantageous as it proceeds under mild conditions, making it suitable for substrates that may be sensitive to harsher reagents or high temperatures.[7][8] The reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[7][9]

Reaction Mechanism: The Role of DCC and DMAP

The Steglich esterification proceeds through the activation of the carboxylic acid (4-fluorobenzoic acid) by DCC.[10] DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is then susceptible to nucleophilic attack by the alcohol (4-cyanophenol). However, the direct reaction with the alcohol can be slow. DMAP acts as a superior acyl transfer catalyst by reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt.[10] This salt is then readily attacked by the alcohol, yielding the desired ester and regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which can be easily removed by filtration.[7]

Caption: Mechanism of the Steglich Esterification.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 4-Fluorobenzoic Acid | 140.11 | 1.40 g | 10 mmol | ≥98% | Sigma-Aldrich |

| 4-Cyanophenol | 119.12 | 1.19 g | 10 mmol | ≥99% | Sigma-Aldrich |

| DCC | 206.33 | 2.27 g | 11 mmol | ≥99% | Sigma-Aldrich |

| DMAP | 122.17 | 0.12 g | 1 mmol | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | - | 50 mL | - | Anhydrous | Fisher Scientific |

| Diethyl Ether | - | 100 mL | - | Anhydrous | Fisher Scientific |

| Saturated NaHCO₃ solution | - | 50 mL | - | - | - |

| Brine | - | 50 mL | - | - | - |

| Anhydrous MgSO₄ | - | - | - | - | - |

Experimental Protocol

Safety Precautions: DCC is a potent skin sensitizer and allergen. Always handle DCC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. 4-Cyanophenol is harmful if swallowed and causes skin and eye irritation.[5] Avoid inhalation of dust and ensure proper handling procedures are followed as outlined in the safety data sheet (SDS).[5]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzoic acid (1.40 g, 10 mmol), 4-cyanophenol (1.19 g, 10 mmol), and DMAP (0.12 g, 1 mmol) in anhydrous dichloromethane (50 mL).

-

Addition of DCC: Cool the solution to 0 °C in an ice bath. In a separate beaker, dissolve DCC (2.27 g, 11 mmol) in a minimal amount of anhydrous dichloromethane (10 mL). Add the DCC solution dropwise to the reaction mixture over 10 minutes with continuous stirring.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of the insoluble dicyclohexylurea (DCU) byproduct will be observed as a white precipitate.

-

Work-up and Extraction:

-

Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification of the Liquid Crystal Monomer

The crude product obtained after the work-up will likely contain residual starting materials and byproducts. Purification is crucial to obtain a material with well-defined liquid crystalline properties. Recrystallization is a highly effective method for purifying solid organic compounds.

Recrystallization Protocol

-

Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For 4'-cyanophenyl 4-fluorobenzoate, a mixed solvent system such as ethanol/water or hexane/ethyl acetate is often effective.

-

Procedure:

-

Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethanol).

-

If using a mixed solvent system, add the second solvent (e.g., water) dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

-

Further cooling in an ice bath can enhance crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Caption: Workflow for the purification of the liquid crystal monomer.

Characterization of the Liquid Crystal Monomer

Thorough characterization is essential to confirm the identity and purity of the synthesized monomer and to determine its liquid crystalline properties.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized compound. The chemical shifts, integration, and coupling patterns of the protons and carbons should be consistent with the structure of 4'-cyanophenyl 4-fluorobenzoate.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include the C≡N stretch of the nitrile group (around 2230 cm⁻¹), the C=O stretch of the ester group (around 1730 cm⁻¹), and the C-F stretch (around 1250 cm⁻¹).

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is a primary technique for determining the phase transition temperatures and associated enthalpy changes of a liquid crystal.[1] A typical DSC thermogram of a liquid crystal will show endothermic peaks corresponding to the melting point (crystal to liquid crystal or isotropic liquid) and the clearing point (liquid crystal to isotropic liquid).

-

Polarized Optical Microscopy (POM): POM is used to visually identify the liquid crystalline phases.[1] Different liquid crystal phases exhibit characteristic optical textures when viewed between crossed polarizers.[1] For example, a nematic phase will typically show a Schlieren or marbled texture.

Caption: Logical flow of characterization techniques.

Conclusion

The synthesis of liquid crystal monomers from phenyl 4-fluorobenzoate derivatives is a well-established and versatile approach for accessing a wide range of mesogenic materials. The Steglich esterification protocol detailed in this guide provides a reliable and mild method for the preparation of 4'-cyanophenyl 4-fluorobenzoate, a representative calamitic liquid crystal. Careful purification and thorough characterization are paramount for obtaining a material with well-defined properties suitable for advanced applications. The principles and techniques outlined herein can be readily adapted for the synthesis of other phenyl benzoate-based liquid crystal monomers, providing a solid foundation for researchers in this exciting field.

References

-

White Rose eTheses Online. Attempts to Green the Synthesis of Liquid Crystals. Retrieved from [Link]

-

Aapptec Peptides. Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Retrieved from [Link]

-

ResearchGate. (PDF) Synthesis and characterization of liquid crystal methyl methacrylic monomers. Retrieved from [Link]

-

Organic Chemistry Portal. Steglich Esterification. Retrieved from [Link]

-

MDPI. Broadband Spectral Domain Interferometry for Optical Characterization of Nematic Liquid Crystals. Retrieved from [Link]

-

ResearchGate. Study of Nematic Liquid Crystals by Spectroscopic Ellipsometry. Retrieved from [Link]

-

LabNotes. Monomer Purification. Retrieved from [Link]

-

DTIC. Synthesis and Characterization of Ionic Chiral Liquid Crystal Monomers and Assessment of their Contribution to Enhanced Performa. Retrieved from [Link]

-

MDPI. Thermal characterization of a nematic liquid crystal suited for the fabrication of NIR spectrally-tunable vertical cavity surface emitting lasers. Retrieved from [Link]

-

Kyushu University Graduate School of Integrated Sciences and Engineering. Synthesis and Characterization of Mono-acryl Liquid crystalline Functional Monomer. Retrieved from [Link]

-

ResearchGate. CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Retrieved from [Link]

-

PMC. New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations. Retrieved from [Link]

-

ResearchGate. (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

- Google Patents. US5540857A - Purification of liquid crystals and liquid crystal composition.

-

PMC. Liquid Crystal Monomers (LCMs) of Emerging Concern: Recent Progress and Challenges in Wastewater Treatment. Retrieved from [Link]

-

Wikipedia. Steglich esterification. Retrieved from [Link]

-

NPTEL Archive. 5.2.2 Synthesis of Esters. Retrieved from [Link]

-

The Catalyst's Companion. N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Retrieved from [Link]

-

Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

-

Organic Chemistry Data. Acid to Ester - Common Conditions. Retrieved from [Link]

-

Taylor & Francis Online. Synthesis and mesomorphic properties of new heterocyclic liquid crystals with Central Ester–Chalcone linkages. Retrieved from [Link]

-

UCL Discovery. Characterising Nematic Liquid Crystals Using a Circular Patch Resonator. Retrieved from [Link]

-

Reddit. What's the easiest way to handle DCC?. Retrieved from [Link]

-

Impakter. Liquid crystal monomers of emerging concerns: Impacts and mitigation strategies. Retrieved from [Link]

-

ResearchGate. (PDF) Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains. Retrieved from [Link]

-

International Journal of Research in Engineering and Science. Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. Retrieved from [Link]

- Google Patents. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

-

PMC. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Retrieved from [Link]

-

PMC. Emerging organic contaminants of liquid crystal monomers: Environmental occurrence, recycling and removal technologies, toxicities and health risks. Retrieved from [Link]

-

Taylor & Francis Online. Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Retrieved from [Link]

-

ACS Publications. Liquid Crystal Monomers as Emerging Contaminants: Contaminated Distribution, Environmental Behavior, Detection Technologies, and Future Challenges. Retrieved from [Link]

-

StudySmarter. Purification: Process, Methods & Purpose. Retrieved from [Link]

-

ResearchGate. A review of liquid crystal monomers: Environmental occurrence, degradation, toxicity, and human exposure of an emerging class of E-waste pollutants. Retrieved from [Link]

-

PMC. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Retrieved from [Link]

-

Careers360. Purification of Organic Compounds: Methods of Liquids Purification. Retrieved from [Link]

-

University of Rochester Department of Chemistry. How To: Purify by Crystallization. Retrieved from [Link]

-

ResearchGate. Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Retrieved from [Link]

-

Reachem. The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

- Google Patents. EP0469893A1 - Fluorinated pyrimidine-phenyl optically active compounds and liquid crystal compositions thereof.

Sources

- 1. 4-Fluorobenzoate | C7H4FO2- | CID 3014095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. fulir.irb.hr [fulir.irb.hr]

- 4. DE69822971T2 - Fluorine-substituted 4-alkylene benzoic acid and derivatives, nematic liquid crystal composition containing cyabophenylbenzoic acid ester derivatives and liquid crystal display system using the same - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Synthesis and mesomorphic properties of calamitic malonates and cyanoacetates tethered to 4-cyanobiphenyls [beilstein-journals.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Phenyl 4-Fluorobenzoate

Welcome to the technical support center for the purification of phenyl 4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating the pure ester product from unreacted starting materials, particularly phenol. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful purification of your product.

Introduction: The Challenge of Phenol Contamination

The synthesis of phenyl 4-fluorobenzoate, often achieved through methods like the Schotten-Baumann reaction, involves the reaction of phenol with 4-fluorobenzoyl chloride.[1][2][3][4] A common outcome of this esterification is an incomplete reaction, leading to a final product contaminated with unreacted phenol. The similar aromatic nature of both the desired ester and the phenol starting material can complicate purification. However, their distinct chemical properties, specifically the acidity of the phenolic proton, provide a robust basis for effective separation.

This guide will focus on two primary purification strategies:

-

Liquid-Liquid Extraction: Exploiting the acidic nature of phenol for its selective removal into an aqueous basic solution.

-

Recrystallization: Leveraging solubility differences to isolate the pure crystalline ester.

Troubleshooting Guide: Isolating Pure Phenyl 4-Fluorobenzoate

Navigating the purification process can be streamlined by a logical, step-by-step approach. The following flowchart and accompanying Q&A section will guide you through the decision-making process for effectively removing unreacted phenol from your phenyl 4-fluorobenzoate product.

Purification Decision Workflow

Caption: Decision workflow for purifying phenyl 4-fluorobenzoate.

Question & Answer Troubleshooting

Q1: My crude product is a mixture of phenyl 4-fluorobenzoate and unreacted phenol. What is the most effective first step for purification?

A1: The most effective initial step is a liquid-liquid extraction using a dilute aqueous base. This leverages the difference in acidity between phenol and the neutral ester product. Phenol is weakly acidic and will be deprotonated by a suitable base to form the water-soluble sodium phenoxide, which will partition into the aqueous phase. The neutral phenyl 4-fluorobenzoate will remain in the organic phase.[5][6]

Q2: Should I use sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) for the extraction?

A2: The choice of base depends on the pKa values of the acidic species you wish to remove.

-

Phenol (pKa ≈ 10): A relatively strong base like sodium hydroxide (NaOH) is required to deprotonate phenol effectively.[5][7]

-

4-Fluorobenzoic Acid (pKa ≈ 4.14): If you also have unreacted 4-fluorobenzoic acid, a weaker base like sodium bicarbonate (NaHCO₃) can selectively remove it without significantly deprotonating the phenol.[8][9][10]

Therefore, to remove unreacted phenol, a wash with dilute NaOH is the preferred method. If you suspect the presence of unreacted 4-fluorobenzoic acid, you can perform a preliminary wash with NaHCO₃ followed by a wash with NaOH.

Q3: I performed the NaOH extraction, but my product is still not pure. What should I do next?

A3: After the extraction, the next recommended step is recrystallization. This technique is highly effective for purifying solid compounds.[11] Phenyl 4-fluorobenzoate is a solid at room temperature with a melting point of approximately 63°C.[12] Recrystallization will help remove any remaining phenol and other minor impurities.

Q4: How do I choose the right solvent for recrystallization?

A4: An ideal recrystallization solvent should dissolve the solute (phenyl 4-fluorobenzoate) well at high temperatures but poorly at low temperatures. Common solvents to consider for aryl esters include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water or dichloromethane/hexane.[12] You will need to perform small-scale solubility tests to determine the optimal solvent or solvent system for your product.

Frequently Asked Questions (FAQs)

Q: Why can't I just use sodium bicarbonate to remove the phenol?